3-(2-Phenylethyl)-1-benzothiophene-2-carbaldehyde
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Overview
Description
3-(2-Phenylethyl)-1-benzothiophene-2-carbaldehyde is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a phenylethyl group and a carbaldehyde group attached to the benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)-1-benzothiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzothiophene with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by oxidation of the resulting intermediate to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylethyl)-1-benzothiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid.
Major Products
Oxidation: 3-(2-Phenylethyl)-1-benzothiophene-2-carboxylic acid.
Reduction: 3-(2-Phenylethyl)-1-benzothiophene-2-methanol.
Substitution: Various substituted benzothiophenes depending on the electrophile used.
Scientific Research Applications
3-(2-Phenylethyl)-1-benzothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-(2-Phenylethyl)-1-benzothiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Phenylethyl)-1-benzothiophene: Lacks the carbaldehyde group, making it less reactive in certain chemical reactions.
2-Phenylethylbenzothiophene: Similar structure but with different substitution patterns, leading to different chemical and biological properties.
Benzothiophene-2-carbaldehyde:
Uniqueness
3-(2-Phenylethyl)-1-benzothiophene-2-carbaldehyde is unique due to the presence of both the phenylethyl and carbaldehyde groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
192826-93-0 |
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Molecular Formula |
C17H14OS |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
3-(2-phenylethyl)-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C17H14OS/c18-12-17-15(11-10-13-6-2-1-3-7-13)14-8-4-5-9-16(14)19-17/h1-9,12H,10-11H2 |
InChI Key |
GPYFUXVNRQURCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=C(SC3=CC=CC=C32)C=O |
Origin of Product |
United States |
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